N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide
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Overview
Description
N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide is a synthetic organic compound that features a thiophene ring, a hydroxy group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Hydroxylation: The thiophene derivative is then hydroxylated using appropriate reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxy group at the desired position.
Amide Formation: The final step involves the reaction of the hydroxylated thiophene derivative with N-methylprop-2-enamide under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of various substituents on the thiophene ring.
Scientific Research Applications
N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound can be utilized in the synthesis of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can serve as a corrosion inhibitor or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring and hydroxy group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure and exhibit similar chemical properties.
Amide Derivatives: Compounds such as N-methylacetamide and N-methylpropionamide share the amide linkage and can undergo similar chemical reactions.
Uniqueness
N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide is unique due to the combination of the thiophene ring, hydroxy group, and amide linkage, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-4-12(15)13(3)8-7-10(14)11-6-5-9(2)16-11/h4-6,10,14H,1,7-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFAZJNGHVWCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CCN(C)C(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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